4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Description
4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide (C₂₄H₃₃NO₄S, molecular weight 431.59 g/mol) is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy (4-OCH₃) and methyl (2,5-CH₃) groups. The sulfonamide nitrogen is linked to a 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl moiety, which introduces an indole-based pharmacophore. This compound is reported to be available in quantities of 26 mg, though its specific biological or pharmacological applications remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
4-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-13-11-21(14(2)10-20(13)27-5)28(24,25)22-9-8-17-15(3)23-19-7-6-16(26-4)12-18(17)19/h6-7,10-12,22-23H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWXIAKQCOJYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target. These interactions often involve the formation of bonds between the derivative and its target, which can alter the target’s function.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities. The downstream effects of these interactions can vary widely, depending on the specific derivative and pathway involved.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, affecting their bioavailability
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific effects of this compound would depend on its mode of action and the pathways it affects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Note: Molecular weight for Analog 2 calculated from formula C₁₄H₁₈N₂O₂.
Key Comparative Insights
Structural Modifications and Physicochemical Impact: Target vs. Analog 1: The absence of 2,5-dimethyl groups in Analog 1 reduces its molecular weight by ~29 g/mol and likely decreases lipophilicity. Target vs. Analog 2: Replacing the sulfonamide with an acetamide (Analog 2) eliminates the sulfonyl group’s electronegative and hydrogen-bonding properties, which could reduce solubility in polar solvents. The acetamide derivative is significantly smaller (ΔMW = 161.28 g/mol), suggesting divergent pharmacokinetic profiles .
Functional Group Implications: The sulfonamide group in the target and Analog 1 is a strong hydrogen-bond acceptor/donor, often critical for target engagement in enzyme inhibitors (e.g., carbonic anhydrase or protease targets). In contrast, the acetamide in Analog 2 offers weaker hydrogen-bonding capacity, which may limit target affinity but improve membrane permeability .
Indole Moiety Conservation: All three compounds retain the 5-methoxy-2-methylindole subunit, a motif seen in bioactive molecules like melatonin analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
